molecular formula C7H11BrO4 B1266606 Dimethyl 2-bromopentanedioate CAS No. 760-94-1

Dimethyl 2-bromopentanedioate

Cat. No.: B1266606
CAS No.: 760-94-1
M. Wt: 239.06 g/mol
InChI Key: MUPSZQADJPIQMZ-UHFFFAOYSA-N
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Description

Dimethyl 2-bromopentanedioate is an organic compound with the molecular formula C7H11BrO4 and a molecular weight of 239.06 g/mol . It is a brominated ester derivative of pentanedioic acid, commonly used in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-bromopentanedioate can be synthesized through the bromination of dimethyl pentanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or acetic acid (CH3COOH). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-bromopentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 2-bromopentanedioate is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: As a precursor for the synthesis of polymers and other advanced materials.

    Biological Studies: In the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of dimethyl 2-bromopentanedioate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The ester groups can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These reactions are facilitated by the presence of suitable reagents and catalysts .

Comparison with Similar Compounds

Uniqueness: Dimethyl 2-bromopentanedioate is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. Bromine is a better leaving group compared to chlorine, making this compound more reactive in nucleophilic substitution reactions. Additionally, the methyl ester groups provide distinct chemical properties compared to ethyl esters, affecting the compound’s solubility and reactivity .

Properties

IUPAC Name

dimethyl 2-bromopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPSZQADJPIQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997357
Record name Dimethyl 2-bromopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-94-1
Record name Dimethyl alpha-bromoglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-bromopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl 2-bromopentanedioate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Dimethyl 2-bromopentanedioate in the synthesis of Tronocarpine?

A1: this compound serves as a crucial building block in the construction of the ABDE and ABCD cores of Tronocarpine. The research paper describes an innovative synthetic strategy using an iridium (Ir(III))-catalyzed photoredox reaction. [] In this process, this compound undergoes a selective radical addition to the C-2 position of indole, a key intermediate in the synthesis. This reaction is driven by visible light and facilitated by the photocatalyst. Subsequent intramolecular cyclization steps, enabled by the structural features introduced by this compound, lead to the formation of the desired polycyclic cores of Tronocarpine. [] This approach offers a more efficient and controlled method compared to traditional synthetic routes.

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